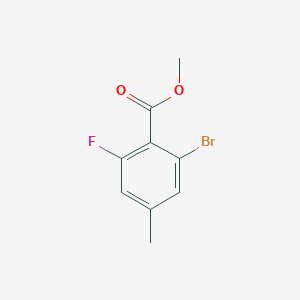

Methyl 2-bromo-6-fluoro-4-methylbenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDWSSDZMVCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-bromo-6-fluoro-4-methylbenzoic Acid

This is the most direct method, involving methylation of the corresponding carboxylic acid derivative.

- Starting with 2-bromo-6-fluoro-4-methylbenzoic acid , the compound is reacted with iodomethane in the presence of a base such as anhydrous potassium carbonate .

- The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

- Conditions: Stirring at room temperature (~20°C) for approximately 23 hours.

- After completion, the product is isolated by standard workup procedures.

$$

\text{2-bromo-6-fluoro-4-methylbenzoic acid} + \text{iodomethane} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, 20^\circ C, 23h} \text{this compound}

$$

Yield: Near quantitative (reported 100% in some cases) under optimized conditions.

| Reagents | Amount (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-6-fluoro-4-methylbenzoic acid | 8.33 | N,N-Dimethylformamide | 20 | 23 | ~100 |

| Iodomethane | 17 | ||||

| Potassium carbonate | 12.5 |

This method is straightforward and uses readily available reagents, making it suitable for laboratory and industrial scale synthesis.

Stepwise Synthesis via Halogenation and Esterification of Precursors

An alternative approach involves preparing the benzoate ester after functional group transformations on related intermediates.

- Diazotization and Hydrolysis: Starting from 2-methyl-4-fluoroaniline, diazotization followed by hydrolysis yields 4-fluoro-2-methylphenol.

- Bromination: The phenol is brominated at the ortho position relative to the hydroxyl group to form 2-bromo-4-fluoro-6-methylphenol.

- Esterification: Subsequent oxidation and esterification steps convert the phenol to the methyl benzoate derivative.

Notable Features of This Route:

- Uses nitrosyl sulfuric acid in the diazotization step, which reduces salt waste and improves environmental compatibility.

- Bromination is performed under controlled temperature (-10 to 5°C) using bromine and hydrogen peroxide as a bromine consumption moderator, enhancing yield and reducing reagent excess.

- Organic solvents such as chloroform or dichloromethane are employed for bromination.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diazotization Hydrolysis | 2-methyl-4-fluoroaniline, nitrosyl sulfuric acid | 100 | - | ~49 |

| Bromination | Bromine, hydrogen peroxide, chloroform/dichloromethane | -10 to 5 | - | High |

This method aligns with green chemistry principles by minimizing hazardous waste and reagent consumption.

Comparative Analysis of Preparation Methods

| Aspect | Esterification of Acid (Method 2.1) | Stepwise Diazotization & Bromination (Method 2.2) |

|---|---|---|

| Starting Material | 2-bromo-6-fluoro-4-methylbenzoic acid | 2-methyl-4-fluoroaniline |

| Reaction Complexity | Single-step methylation | Multiple steps including diazotization, bromination, esterification |

| Environmental Impact | Moderate (uses DMF and potassium carbonate) | Lower (reduced salt waste, controlled bromine use) |

| Yield | Near quantitative | Moderate to high (49% for diazotization step) |

| Industrial Feasibility | High | Moderate to High (green chemistry benefits) |

| Cost of Reagents | Moderate (iodomethane, potassium carbonate) | Variable (bromine cheaper than NBS, nitrosyl sulfuric acid) |

Research Findings and Notes

- The methylation of 2-bromo-6-fluoro-4-methylbenzoic acid with iodomethane in DMF using potassium carbonate is a well-established, high-yielding method suitable for scale-up.

- The diazotization-hydrolysis-bromination route provides an environmentally friendlier alternative, reducing bromine consumption and salt waste, with the added advantage of using inexpensive bromine instead of N-bromosuccinimide (NBS).

- The use of hydrogen peroxide in bromination significantly lowers bromine usage and increases yield, demonstrating an effective green chemistry approach.

- Purification steps such as liquid-liquid extraction, washing, filtration, and chromatography are standard and essential for obtaining high-purity this compound.

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Direct Esterification | Method 2: Diazotization & Bromination |

|---|---|---|

| Solvent | N,N-Dimethylformamide | Sulfuric acid (diazotization), chloroform/dichloromethane (bromination) |

| Base | Potassium carbonate | Not applicable (acidic conditions) |

| Halogen Source | Iodomethane | Bromine |

| Reaction Temperature | 20°C | 0-5°C (diazotization), -10 to 5°C (bromination) |

| Reaction Time | 23 hours | 1-5 hours (diazotization), variable for bromination |

| Yield | ~100% | ~49% (diazotization step), improved overall with bromination |

| Environmental Considerations | Moderate waste | Reduced salt waste, lower bromine consumption |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the ester group.

Oxidation: Potassium permanganate in an aqueous solution is used for oxidizing the methyl group.

Major Products Formed

Substitution: Methyl 2-methoxy-6-fluoro-4-methylbenzoate.

Reduction: 2-bromo-6-fluoro-4-methylbenzyl alcohol.

Oxidation: 2-bromo-6-fluoro-4-methylbenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-6-fluoro-4-methylbenzoate serves as an important intermediate in synthesizing more complex organic molecules. Its halogenated structure allows for various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is significant in drug discovery and development. It acts as a precursor for synthesizing potential drug candidates, particularly those targeting anti-inflammatory and anticancer pathways. Research indicates that modifications to its structure can enhance biological activity against specific targets.

Biological Studies

This compound is utilized in enzyme-catalyzed reaction studies. Its interactions with enzymes can provide insights into metabolic pathways and enzyme inhibition mechanisms. For example, studies have shown that halogenated compounds can inhibit benzoylformate decarboxylase, which is crucial for understanding various biological systems.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various research contexts:

Anti-HIV Activity

Research has explored related compounds derived from methyl derivatives that exhibit significant anti-HIV activity. Structural modifications have been shown to enhance efficacy against viral infections, indicating potential therapeutic applications for this compound.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, its bromo analogue has been identified as a competitive inhibitor of benzoylformate decarboxylase.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-fluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

Functional Group Impact: Ester vs. Carboxylic Acid: Esters (e.g., this compound) exhibit lower polarity and higher volatility compared to carboxylic acids (e.g., 3-Bromo-6-fluoro-2-methylbenzoic acid), influencing solubility and reactivity in synthetic applications .

Substituent Position Effects :

- Bromo and fluoro groups at the 2- and 6-positions (reference compound) create steric hindrance and electronic effects that differ from analogs with substituents at 3-, 4-, or 5-positions. For example, 3-Bromo-6-fluoro-2-methylbenzoic acid’s bromine at the 3-position may alter ring electron density, affecting its acidity (pKa) compared to the reference compound .

Similarity Scores :

- The high similarity score (0.95) of 3-Bromo-6-fluoro-2-methylbenzoic acid reflects its structural proximity but underscores the critical role of the ester group in differentiating reactivity and applications .

Physicochemical and Stability Comparisons

- Solubility : this compound’s reliance on DMSO contrasts with the carboxylic acid analogs, which may form salts (e.g., sodium or potassium salts) for improved aqueous solubility .

- Stability: The ester group in the reference compound is prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids are more stable but less volatile. Cyano-containing analogs (e.g., Methyl 4-bromo-2-cyano-6-fluorobenzoate) may exhibit enhanced thermal stability due to the strong electron-withdrawing effect of the cyano group .

Biological Activity

Methyl 2-bromo-6-fluoro-4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of functional groups, which includes a bromine atom and a fluorine atom attached to the aromatic ring. This configuration enhances its electrophilic properties, making it a valuable candidate for interactions with biological molecules. The compound's molecular formula is .

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The presence of electron-withdrawing groups like bromine and fluorine increases its electrophilicity, allowing it to participate in nucleophilic attack mechanisms. This property is crucial for its role in developing new pharmaceutical agents, particularly in the fields of anti-inflammatory and anticancer therapies.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in drug discovery for treating bacterial infections.

Anti-Biofilm Properties

Recent studies have highlighted the anti-biofilm activity of related compounds derived from marine environments. While specific data on this compound is limited, the structural similarities suggest it may also possess properties that inhibit biofilm formation, which is critical in treating chronic infections .

Synthesis

The synthesis of this compound typically involves several steps, including bromination and fluorination reactions. A common synthetic route includes:

- Bromination : The starting material undergoes bromination using N-bromosuccinimide (NBS) under controlled conditions.

- Fluorination : Subsequent fluorination can be achieved through electrophilic fluorination methods.

- Esterification : The final step involves esterification to obtain this compound.

These methods are optimized for yield and purity, often utilizing automated systems for safety and efficiency in industrial settings .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of similar benzoate derivatives, demonstrating that modifications at the benzoate core could enhance cytotoxicity against cancer cell lines. This compound was hypothesized to exhibit similar effects due to its structural characteristics .

Case Study 2: Enzyme Interaction Studies

Another research focused on enzyme-catalyzed reactions involving this compound analogs. The findings indicated that these compounds could act as effective substrates or inhibitors for specific enzymes, providing insights into their mechanism of action within biological pathways .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Bromine and fluorine substituents |

| Methyl 4-bromo-2-fluoro-5-methylbenzoate | Antimicrobial | Similar halogen substitutions |

| Methyl 2-bromo-6-fluoro-3-methylbenzoate | Enzyme inhibition | Different methyl positioning |

This table illustrates the biological activities and structural features of related compounds, emphasizing the potential applications of this compound in medicinal chemistry.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate to improve yield and purity?

Answer:

The synthesis typically involves bromination and esterification steps. Starting with a methyl-substituted benzoic acid derivative, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Fluorination at the 6-position may require directed metalation or halogen-exchange reactions (e.g., using KF/CuI systems). Esterification is often performed via acid-catalyzed reaction with methanol.

- Key Methods:

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

A combination of techniques is critical:

- : Assigns substituent positions via coupling patterns (e.g., for fluorine interactions) and chemical shifts (e.g., deshielded aromatic protons adjacent to Br/F) .

- FTIR: Confirms ester carbonyl (C=O stretch ~1700 cm) and C-Br/F vibrations (600-800 cm) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns (e.g., splitting) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer:

Discrepancies may arise from solvent effects, conformational flexibility, or crystal packing.

- Computational Validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and predict NMR/IR spectra for comparison with experimental data .

- X-ray Crystallography: Resolves ambiguities by providing definitive bond lengths/angles (e.g., C-Br vs. C-F distances) .

- Dynamic NMR: Detects hindered rotation or tautomerism in solution .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges include heavy-atom (Br) effects, disorder in methyl/fluoro groups, and weak diffraction.

- Refinement Tools: SHELXL or SHELXT software handles anisotropic displacement parameters for Br/F atoms and applies restraints to disordered groups .

- Data Collection: High-resolution synchrotron data minimizes absorption errors from bromine.

- Validation: ORTEP-III graphical interface visualizes thermal ellipsoids to assess model reliability .

Advanced: What strategies are effective for studying halogen reactivity (Br/F) in cross-coupling reactions?

Answer:

- Bromine Reactivity: Suzuki-Miyaura coupling (Pd catalysis) selectively replaces Br with aryl/vinyl groups. Kinetic studies (GC-MS) compare Br vs. F substitution rates .

- Fluorine Inertness: Fluorine’s electronegativity often necessitates harsh conditions (e.g., Ullmann coupling with CuI/ligands).

- Competitive Experiments: Parallel reactions with mono-halogenated analogs identify regioselectivity trends .

Basic: How is the thermal stability of this compound assessed?

Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (typically >200°C for aromatic esters).

- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions.

- Kinetic Studies: Isothermal TGA under nitrogen/air evaluates oxidative stability .

Advanced: How does steric hindrance from the 4-methyl group influence reactivity or crystallinity?

Answer:

- Reactivity Impact: The methyl group may slow ester hydrolysis or block electrophilic attack at the 4-position.

- Crystallinity Effects: Bulky substituents reduce crystal symmetry, complicating space group determination (e.g., triclinic vs. monoclinic systems). SHELXT automates space-group identification using preliminary diffraction data .

- Molecular Packing: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O vs. halogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.